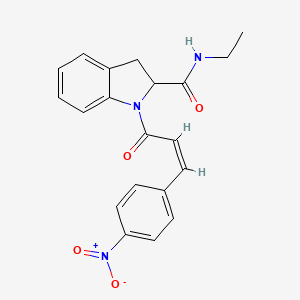

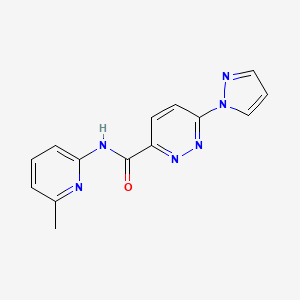

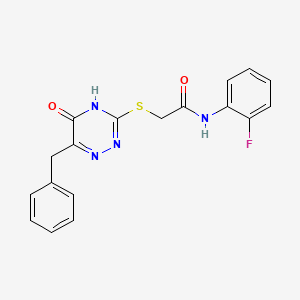

![molecular formula C22H18N2O2 B2978865 1-methyl-1H-benzo[d]imidazol-5-yl 2,2-diphenylacetate CAS No. 1351635-41-0](/img/structure/B2978865.png)

1-methyl-1H-benzo[d]imidazol-5-yl 2,2-diphenylacetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents . Imidazole has become an important synthon in the development of new drugs .

Synthesis Analysis

Imidazole compounds can be synthesized through various methods. For instance, 2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole was synthesized and evaluated for anti-tubercular activity . Another method involves treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride .Molecular Structure Analysis

The structure of imidazole compounds can be characterized via various spectroscopic techniques such as IR, UV-visible, 1H-NMR, 13C-NMR, and mass spectroscopy .Chemical Reactions Analysis

Imidazole compounds are known for their broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Physical and Chemical Properties Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .科学的研究の応用

Antimicrobial Studies

1-methyl-1H-benzo[d]imidazol-5-yl 2,2-diphenylacetate and its analogs have shown significant antimicrobial properties. For instance, Dahiya (2008) synthesized a series of imidazole analogs and tested their antimicrobial activity. Some compounds exhibited potent bioactivity against pathogenic fungi and moderate activity against certain bacteria (Dahiya, 2008).

Synthesis and Characterization

Research by Sun, Chen, and Bao (2014) focused on the one-pot synthesis of 1,2-diphenyl-1H-benzo[d]imidazole derivatives. Their study highlights a novel synthetic pathway involving Pd-catalyzed N-arylation and Cu-catalyzed C–H functionalization/C–N bond formation (Sun, Chen, & Bao, 2014).

Antioxidant Activities

Alp et al. (2015) explored the synthesis of novel imidazole derivatives, including 1,3,4-oxadiazoles and imines, and evaluated their antioxidant properties. Some compounds showed significant antioxidant activity, indicating potential therapeutic applications (Alp et al., 2015).

Ferroelectricity and Antiferroelectricity

Horiuchi et al. (2012) demonstrated that chains of amphoteric molecules like imidazole derivatives can be bistable in electric polarity and electrically switchable, even in the crystalline state. This finding opens up possibilities for their use in lead- and rare-metal-free ferroelectric devices (Horiuchi et al., 2012).

Local Anesthetic Agents

Research by Ran, Li, and Zhang (2015) on the synthesis of functionalized 1,2,4,5-tetrasubstituted imidazole derivatives found that these compounds could have local anesthetic effects comparable to lidocaine. This suggests potential applications in medical anesthetics (Ran, Li, & Zhang, 2015).

Environmental Fate and Disposition

Lu et al. (2017) analyzed substituted diphenylamine antioxidants (like imidazole derivatives) in wastewater treatment plants, providing insights into their environmental fate and disposition. This research is crucial for understanding the ecological impact of such compounds (Lu et al., 2017).

Biotransformation

Huntscha et al. (2014) studied the biotransformation of benzotriazoles, closely related to imidazole derivatives, in activated sludge. This research sheds light on the biological degradation mechanisms of these compounds in wastewater treatment (Huntscha et al., 2014).

Non-Linear Optical Materials

Manikandan, Perumal, and Jayamoorthy (2019) synthesized and characterized benzimidazole derivatives for potential use as non-linear optical (NLO) materials. Their findings indicate significant applications in various NLO devices (Manikandan, Perumal, & Jayamoorthy, 2019).

作用機序

Target of Action

Compounds with similar structures have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biochemical Pathways

Given the broad range of activities associated with similar compounds, it is likely that multiple pathways could be affected. These could potentially include pathways related to inflammation, cell proliferation, and microbial growth, among others .

Result of Action

Given the range of activities associated with similar compounds, it is likely that the compound could have diverse effects at the molecular and cellular levels .

Action Environment

The action, efficacy, and stability of 1-methyl-1H-1,3-benzodiazol-5-yl 2,2-diphenylacetate could be influenced by various environmental factors . These could include factors such as pH, temperature, and the presence of other molecules.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(1-methylbenzimidazol-5-yl) 2,2-diphenylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O2/c1-24-15-23-19-14-18(12-13-20(19)24)26-22(25)21(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-15,21H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXMZVCRMFQGGLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C=CC(=C2)OC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

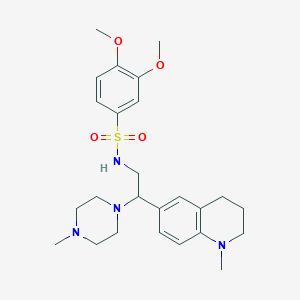

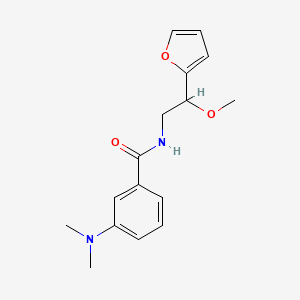

![[4-[(Z)-2-Cyano-3-(3,4-dimethoxyanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate](/img/structure/B2978789.png)

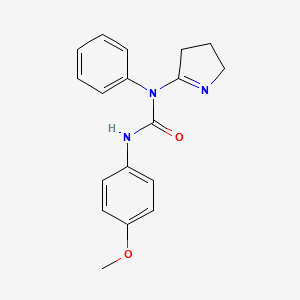

![N-[(4-fluorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2978792.png)

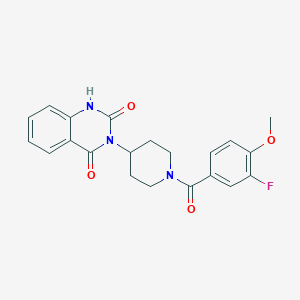

![3-Tert-butyl-1-[1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-1-methylurea](/img/structure/B2978794.png)

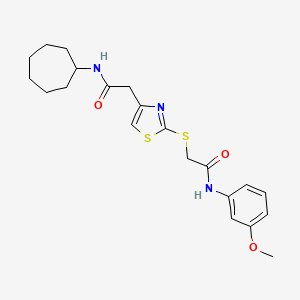

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2978795.png)

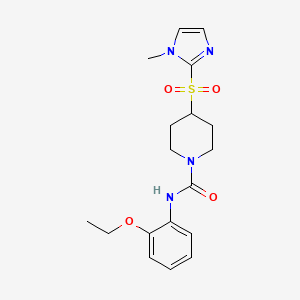

![N-(1H-benzo[d]imidazol-2-yl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2978804.png)